Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
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Overview
Description
Fluorobis(2,4,6-triisopropylphenyl)borane is an organoboron compound with the chemical formula C30H46BF. This compound is known for its unique structure, where a boron atom is bonded to a fluorine atom and two 2,4,6-triisopropylphenyl groups. It is a white to light yellow crystalline solid that is soluble in organic solvents like acetone and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorobis(2,4,6-triisopropylphenyl)borane can be synthesized through a reaction involving boron trihalides and triisopropylphenyl derivatives. One common method involves the reaction of boron trifluoride with 2,4,6-triisopropylphenyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of fluorobis(2,4,6-triisopropylphenyl)borane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols or amines are used under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl)borane: Similar in structure but lacks the fluorine atom.
Fluorobis(2,4,6-trimethylphenyl)borane: Similar but with methyl groups instead of isopropyl groups.
Uniqueness
Fluorobis(2,4,6-triisopropylphenyl)borane is unique due to its bulky isopropyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
CAS No. |
118513-79-4 |
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Molecular Formula |
C30H46BF |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI Key |
JEIYBMXNOPIIOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F |
Origin of Product |
United States |
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